4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications. The presence of chlorine and methoxy groups further enhances its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of 3-methoxy-2-(trifluoromethyl)pyridine using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via electrophilic substitution, where the chloromethyl group is introduced at the 4-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-aminomethyl-3-methoxy-2-(trifluoromethyl)pyridine, while oxidation of the methoxy group can produce 4-chloromethyl-3-formyl-2-(trifluoromethyl)pyridine.
Scientific Research Applications
4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine is largely dependent on its chemical structure and the specific context in which it is used. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, while the chloromethyl group can act as a reactive site for further chemical modifications. The methoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-3-methoxy-4-(trifluoromethyl)pyridine
- 3-Chloromethyl-4-methoxy-2-(trifluoromethyl)pyridine
- 4-Chloromethyl-2-methoxy-3-(trifluoromethyl)pyridine
Uniqueness
4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of the trifluoromethyl, chloromethyl, and methoxy groups in this particular arrangement makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
4-(chloromethyl)-3-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-6-5(4-9)2-3-13-7(6)8(10,11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXFMJTEIGNHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211306 | |
Record name | 4-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-73-6 | |
Record name | 4-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211590-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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